molecular formula C10H13NO3S B12578133 Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester CAS No. 586968-29-8

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester

Cat. No.: B12578133
CAS No.: 586968-29-8
M. Wt: 227.28 g/mol
InChI Key: ZIXILFCFBVDSRP-UHFFFAOYSA-N
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Description

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester is a chemical compound known for its unique structure and properties It belongs to the class of carbamic acid derivatives, which are characterized by the presence of a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester typically involves the reaction of methyl carbamate with a suitable thienyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate ester with similar chemical properties.

    Ethyl carbamate: Another carbamate ester with a slightly different structure.

    Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester: A more complex carbamate derivative with additional functional groups.

Uniqueness

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester is unique due to the presence of the thienyl group, which imparts specific chemical and biological properties

Properties

CAS No.

586968-29-8

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl N-methyl-N-(3-oxo-3-thiophen-2-ylpropyl)carbamate

InChI

InChI=1S/C10H13NO3S/c1-11(10(13)14-2)6-5-8(12)9-4-3-7-15-9/h3-4,7H,5-6H2,1-2H3

InChI Key

ZIXILFCFBVDSRP-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)C1=CC=CS1)C(=O)OC

Origin of Product

United States

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